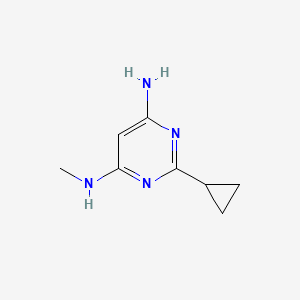

2-cyclopropyl-N4-methylpyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

2-cyclopropyl-4-N-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-10-7-4-6(9)11-8(12-7)5-2-3-5/h4-5H,2-3H2,1H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENSDENYWOJLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Chlorination

- 2,4-diamino-6-hydroxypyrimidine is used as the starting material.

- It undergoes chlorination using phosphorus oxychloride (POCl3) at elevated temperatures (optimal: 90-110°C, preferably 105°C) for 4-8 hours (optimal 6 hours).

- The reaction produces 2,4-diamino-6-chloropyrimidine after removal of excess POCl3 by distillation, which can be recycled to improve cost-efficiency.

Quenching and Isolation

- The reaction mixture is quenched with alcohols (preferably ethanol) at 0-40°C, which is safer and smoother than water quenching.

- A dispersing agent with low polarity is added to facilitate separation.

- The product precipitates as 2,4-diamino-6-chloropyrimidine hydrochloride , which is filtered and washed.

Neutralization and Extraction

- The hydrochloride salt is neutralized with purified water and ammonia solution.

- Extraction with ethyl acetate followed by concentration yields purified 2,4-diamino-6-chloropyrimidine .

Yield and Advantages

- The method achieves a recovery rate above 70%, with optimal yields reaching 82%.

- The use of alcohol quenching and dispersants improves safety, reduces operational difficulty, and lowers production costs.

- The phosphate by-products have lower boiling points, facilitating recovery and reuse.

| Step | Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Chlorination | POCl3, 90-110°C, 4-8 h | 2,4-diamino-6-chloropyrimidine | 70-82 |

| Quenching | Ethanol, 0-40°C | Hydrochloride salt formation | - |

| Neutralization | Ammonia water, extraction | Purified chloropyrimidine | - |

Data summarized from CN113754592A patent

Introduction of Cyclopropyl Group and N4-Methylation

Nucleophilic Aromatic Substitution (S_NAr)

- The chloropyrimidine intermediate undergoes nucleophilic substitution with cyclopropylamine derivatives.

- This reaction is typically conducted in lower alkanol solvents (methanol or ethanol) at moderate temperatures (30-40°C).

- The substitution yields 2-cyclopropyl-substituted pyrimidine intermediates with sufficient purity for subsequent steps.

Methylation at N4 Position

- The N4-methylation is performed on the amino group at position 4 of the pyrimidine ring.

- This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- The reaction conditions are optimized to avoid over-alkylation and to maintain the integrity of the diamine.

Purification and Isolation

- After key synthetic steps, the product is isolated by crystallization from water or suitable organic solvents.

- Activated carbon treatment and filtration are used to remove impurities.

- Drying is performed under controlled temperature (around 70-80°C) to obtain the final crystalline compound.

Summary Table of Preparation Process

| Step No. | Reaction Description | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2,4-diamino-6-hydroxypyrimidine | Condensation of ethyl cyanoacetate with guanidine in basic medium | 2,6-diamino-4-hydroxypyrimidine | Starting material for chlorination |

| 2 | Chlorination | POCl3, 90-110°C, 4-8 h | 2,4-diamino-6-chloropyrimidine | Alcohol quench, dispersant added |

| 3 | Nucleophilic substitution | Cyclopropylamine, methanol/ethanol, 30-40°C | 2-cyclopropyl- substituted pyrimidine | S_NAr reaction |

| 4 | N4-Methylation | Methyl iodide/dimethyl sulfate, controlled conditions | 2-cyclopropyl-N4-methylpyrimidine-4,6-diamine | Avoid over-alkylation |

| 5 | Purification | Crystallization, activated carbon filtration | Pure target compound | Drying at 70-80°C |

Research Findings and Industrial Relevance

- The described preparation methods emphasize high yield, purity, and cost-effectiveness , crucial for industrial-scale synthesis.

- The use of recyclable reagents (e.g., POCl3) and safer quenching agents (alcohols) aligns with green chemistry principles.

- The multi-step synthesis is well-documented in patent literature, indicating established protocols for scale-up.

- Optimization of reaction times, temperatures, and purification steps significantly impacts product quality and process economics.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-N4-methylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a foundational element in the synthesis of more complex chemical structures, facilitating the development of novel compounds with enhanced properties.

Biology

- Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme interactions, particularly in understanding metabolic pathways and enzyme kinetics.

Medicine

- Therapeutic Potential : Ongoing research focuses on its potential therapeutic applications, especially:

- Enzyme Inhibition : The compound has demonstrated significant inhibition of enzymes such as MTH1, which is involved in cancer cell survival. IC50 values indicate potent activity in the low nanomolar range.

- Antimalarial Activity : Investigations into its efficacy against Plasmodium falciparum suggest it may exhibit fast-killing effects against malaria parasites.

- Antiviral Properties : Preliminary studies indicate promising results against certain viral infections, potentially expanding its therapeutic applications.

Industry

- Production of Specialty Chemicals : The unique chemical properties make it valuable in various industrial applications, including the production of specialty chemicals and materials.

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- Research demonstrates that 2-cyclopropyl-N4-methylpyrimidine-4,6-diamine can inhibit MTH1 enzyme activity effectively.

-

Antimalarial Research

- Studies on similar pyrimidine compounds have shown rapid action against malaria parasites, suggesting this compound may have comparable efficacy.

-

Antiviral Evaluation

- Investigations into its antiviral properties reveal potential mechanisms involving inhibition of viral replication pathways.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N4-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological processes. Detailed studies have shown that it can bind to active sites of enzymes, blocking their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2-cyclopropyl-N4-methylpyrimidine-4,6-diamine with key analogs, highlighting substituent positions, molecular properties, and biological activities:

Key Comparative Insights

Structural Features

- Cyclopropyl vs. Bulky Substituents : The cyclopropyl group in the target compound provides rigidity and metabolic stability, contrasting with bulkier groups like dicyclopentyl in GS39783, which enhance receptor interaction but reduce solubility .

- N4-Methylation : The methyl group at N4 in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., nitro in GS39783 or ethynyl in 5-ethynylpyrimidine-4,6-diamine) .

Physicochemical Properties

- Solubility: The target compound’s cyclopropyl and methyl groups may limit aqueous solubility compared to analogs with polar substituents (e.g., 5-ethynyl or aminophenyl groups) .

- Molecular Weight : The target’s low molecular weight (164.21 g/mol) contrasts with larger analogs like GS39783 (415.53 g/mol), impacting pharmacokinetic profiles .

Biological Activity

2-Cyclopropyl-N4-methylpyrimidine-4,6-diamine is a pyrimidine derivative that has attracted significant attention due to its potential biological activities, particularly in medicinal chemistry. This compound is being investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure : The compound features a cyclopropyl group attached to a pyrimidine ring, which contributes to its unique biological properties.

Synthesis Methods : Common synthetic routes include the substitution of 4,6-dichloro-2-methylthiopyrimidine under Suzuki conditions, utilizing phenylboronic acid in the presence of palladium catalysts. This method allows for the efficient production of the compound in laboratory settings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The compound interacts with molecular targets that are crucial in various biochemical pathways, leading to potential therapeutic effects. For instance, it has shown promise as an inhibitor of certain kinases and enzymes involved in disease processes .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For example:

- Inhibition of MTH1 : Studies have demonstrated that the compound can inhibit MTH1 enzyme activity, which is implicated in cancer cell survival. The IC50 values for inhibition were found to be in the low nanomolar range, indicating potent activity .

- Antimalarial Activity : The compound is also being explored for its antimalarial properties against Plasmodium falciparum. It has been reported that derivatives of similar pyrimidine compounds exhibit fast-killing effects against malaria parasites, suggesting that this compound may have similar efficacy .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

- Antimalarial Efficacy : In a study involving mouse models infected with Plasmodium falciparum, derivatives of triaminopyrimidines demonstrated effective parasite clearance with single-dose treatments showing good safety profiles .

- Inhibition Profiles : Comparative studies on various pyrimidine derivatives revealed that modifications at specific positions (such as the introduction of cyclopropyl groups) enhanced potency against target enzymes while reducing off-target effects like cardiac ion channel inhibition .

- Pharmacokinetics and Toxicology : Research on pharmacokinetic properties indicated favorable absorption and distribution characteristics for compounds related to this compound, with low toxicity profiles observed in preliminary tests on cancer cell lines .

Data Tables

| Study/Compound | Target Enzyme | IC50 (nM) | Biological Effect |

|---|---|---|---|

| MTH1 Inhibition | MTH1 | 2.2 | High inhibition potency |

| Antimalarial Study | Plasmodium falciparum | <30 mg/kg | Effective parasite clearance |

| Cardiac Ion Channel | hERG | 3.7 | Moderate inhibition |

Q & A

Q. What biophysical techniques quantify the compound’s interaction with DNA or RNA?

- Methodological Answer : Isothermal titration calorimetry (ITC) measures binding thermodynamics, while circular dichroism (CD) detects conformational changes in nucleic acids. For example, pyrimidine-diamines intercalate into DNA, altering melting temperatures () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.